Trilobatin, chemically known as 4'-O-β-D-glucopyranosyl-(2S)-phloretin or phloretin 4'-O-glucoside, is a natural sweetener found in various plant species. [, , ] It is primarily known for its sweet taste and is significantly sweeter than sucrose. [, ] Trilobatin is classified as a dihydrochalcone, a subclass of flavonoids, and is particularly abundant in the leaves of certain apple (Malus) species, including crabapples. [, , ] Notably, it is found in higher concentrations in the leaves of crabapple species compared to domesticated apples, which predominantly contain phloridzin, a bitter positional isomer of trilobatin. [] Trilobatin plays a crucial role in plant physiology, particularly in seed development, and has been implicated in plant defense mechanisms against biotic stresses like pests and pathogens. [, ]
Trilobatin is classified as a dihydrochalcone and is specifically known as phloretin-4'-O-glucoside. It is predominantly found in the leaves of the crabapple species (Malus spp.), although it is absent in cultivated apples (Malus × domestica). The compound's biosynthesis involves specific glycosyltransferases that catalyze the addition of glucose to phloretin, resulting in trilobatin formation .
The biosynthesis of trilobatin can be achieved through enzymatic methods involving phloretin-4'-O-glycosyltransferase, an enzyme that facilitates the addition of a glucose molecule to phloretin. Recent studies have optimized microbial systems for trilobatin production using genetically engineered Escherichia coli strains that overexpress this enzyme.
Trilobatin has a molecular formula of C_21H_24O_10, and its structure consists of a dihydrochalcone core with a glucose moiety attached at the 4' position. The structural configuration allows for significant interactions with taste receptors, contributing to its sweetness.
Trilobatin participates in various chemical reactions primarily involving glycosylation processes. The key reaction involves the conversion of phloretin to trilobatin via the action of glycosyltransferases.
Trilobatin's mechanism of action primarily relates to its interaction with sweet taste receptors, particularly T1R2 and T1R3, which are responsible for detecting sweetness in foods.
Trilobatin exhibits several notable physical and chemical properties:
Trilobatin has several scientific and commercial applications:
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